molecular formula C12H21N5O2S2 B1679011 Nizatidine CAS No. 76963-41-2

Nizatidine

Cat. No. B1679011
CAS RN: 76963-41-2
M. Wt: 331.5 g/mol
InChI Key: SGXXNSQHWDMGGP-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nizatidine is a histamine H2 receptor antagonist that inhibits stomach acid production. It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease. This compound was developed by Eli Lilly and was first marketed in 1988 . It is considered to be equipotent with ranitidine and differs by the substitution of a thiazole ring in place of the furan ring in ranitidine .

Scientific Research Applications

Nizatidine has a wide range of scientific research applications, including:

Safety and Hazards

Nizatidine may cause serious side effects. Users should stop using this compound and call their doctor at once if they have worsening heartburn, chest pain, pale skin, feeling light-headed or short of breath, or jaundice (yellowing of the skin or eyes) . It is not known whether this compound will harm an unborn baby, and it can pass into breast milk and may harm a nursing baby .

Mechanism of Action

Nizatidine is a competitive, reversible inhibitor of histamine at the histamine H2 receptors, particularly those in the gastric parietal cells. By inhibiting the action of histamine on stomach cells, this compound reduces stomach acid production. This competitive inhibition results in the reduction of basal and nocturnal gastric acid secretions . This compound does not affect pepsin secretion, pentagastrin-stimulated intrinsic factor secretion, or serum gastrin .

Preparation Methods

Nizatidine can be synthesized through various methods. One common method involves the use of sodium alginate, hydroxypropyl methylcellulose (HPMC) as a polymer, and calcium carbonate as a gas-forming agent. The ionotropic gelation method is carried out for the preparation of floating beads . Another method involves the emulsion cross-linking technique, which provides advantages over conventional microsphere methods by avoiding residual solvents in microspheres .

Chemical Reactions Analysis

Nizatidine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the nitro group present in this compound.

    Substitution: this compound can undergo substitution reactions, particularly involving the thiazole ring.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Nizatidine is often compared with other H2 receptor antagonists such as ranitidine, cimetidine, and famotidine. While all these compounds inhibit gastric acid secretion, this compound is unique due to its specific substitution of a thiazole ring in place of the furan ring found in ranitidine . This structural difference contributes to its distinct pharmacological properties.

Similar Compounds

This compound is known for its low toxicity and high efficacy in treating acid-related disorders, making it a valuable compound in both clinical and research settings .

properties

IUPAC Name

(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXXNSQHWDMGGP-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nizatidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>49.7 [ug/mL] (The mean of the results at pH 7.4), 10-33mg/mL, Soluble in water, 3.86e-02 g/L
Record name SID49648463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Nizatidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nizatidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Nizatidine competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells. Competitive inhibition results in reduction of basal and nocturnal gastric acid secretions. The drug also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin.
Record name Nizatidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

Crystals from ethanol-ethyl acetate, Off-white to buff crystalline solid

CAS RN

76963-41-2
Record name Nizatidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nizatidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nizatidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nizatidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130-132 °C, 203 °C
Record name Nizatidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00585
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NIZATIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nizatidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014723
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nizatidine
Reactant of Route 2
Reactant of Route 2
Nizatidine
Reactant of Route 3
Reactant of Route 3
Nizatidine
Reactant of Route 4
Reactant of Route 4
Nizatidine
Reactant of Route 5
Reactant of Route 5
Nizatidine
Reactant of Route 6
Nizatidine

Q & A

A: Nizatidine is a potent and selective histamine H2-receptor antagonist. [] It competitively binds to H2-receptors on the basolateral membrane of parietal cells in the stomach, blocking the action of histamine. [, ] This, in turn, inhibits the activation of adenylate cyclase, reducing the production of cyclic AMP and ultimately decreasing the secretion of gastric acid. []

A: Unlike some other H2-receptor antagonists, this compound exhibits gastroprokinetic activity. [, ] Studies suggest that this effect might be due to its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter involved in muscle contraction. [] By inhibiting AChE, this compound could potentially increase acetylcholine levels, leading to enhanced gastric motility and accelerated gastric emptying. []

A: The molecular formula of this compound is C12H21N5O2S2, and its molecular weight is 331.46 g/mol. []

A: Yes, research indicates that this compound at a concentration of 150 μg/mL remains stable in TNAs containing 3% and 5% Intralipid or Liposyn II for up to 48 hours at 22°C. [] Additionally, the presence of this compound does not appear to negatively affect the stability of lipid emulsions within the TNAs. []

A: Yes, different formulations of this compound can lead to varying bioavailability. For instance, a study comparing a commercially prepared oral syrup, an extemporaneous solution in apple juice, and an extemporaneous suspension in infant formula to the marketed capsule formulation found significant differences in Cmax, AUC0–n, and AUC0–∞. [] Specifically, the apple juice formulation demonstrated markedly lower bioavailability compared to the capsule. [] This highlights the importance of considering formulation when aiming for specific pharmacokinetic profiles.

A: this compound is rapidly and well-absorbed after oral administration, with an absolute bioavailability exceeding 90%. [] It is widely distributed in tissues and is primarily eliminated through renal excretion. [, ] Over 90% of the administered dose is recovered in urine within 16 hours, with unchanged this compound accounting for 65% to 75% of the recovered substances. []

A: Yes, renal impairment can decrease the elimination of this compound. [] Dosage adjustments are recommended for patients with creatinine clearance less than 50 ml/min/m2. []

A: The duration of this compound's antisecretory effect is dose-dependent. [, ] After oral administration, the effect can persist for more than 3.5 hours but generally disappears within 6 hours. []

A: Yes, taking this compound earlier in the evening with a meal has been shown to optimize its antisecretory effect. [] While food may delay the absorption of this compound, it does not affect its overall bioavailability. []

A: Studies suggest that the pharmacokinetics of this compound in children are generally similar to those in adults when considering the impact of formulation on bioavailability. [] When corrected for the reduced bioavailability observed with certain fruit juices, pharmacokinetic parameters like Cmax, CL/F, and Vss/F are comparable between pediatric and adult populations. []

A: Yes, both in vitro and in vivo studies have demonstrated the efficacy of this compound in treating peptic ulcers. [, ] In animal models, this compound effectively prevents the development of gastric lesions induced by various factors, including stress, histamine, aspirin, and indomethacin. [] It also accelerates the healing of existing ulcers. [] Clinical trials have confirmed these findings, showing that this compound is effective in healing both duodenal and gastric ulcers in humans. []

A: Studies suggest that this compound might be beneficial in treating functional dyspepsia, especially in patients with delayed gastric emptying. [, ] this compound has been shown to improve gastric emptying rates and alleviate clinical symptoms, including meal-related and gastroesophageal symptoms, in these patients. [, ]

A: Studies have shown that this compound, particularly at a dose of 300 mg daily, can lead to a reduction in heart rate. [] This effect has been observed in both resting heart rate and exercise tachycardia. [] While generally well-tolerated, this negative chronotropic effect should be considered, especially in elderly patients or those with pre-existing heart conditions. []

A: Unlike cimetidine, this compound does not appear to significantly affect the hepatic metabolism of other drugs. [, ] This lack of interaction with drug-metabolizing enzymes makes it a safer option for patients taking multiple medications concurrently. []

A: High-performance liquid chromatography (HPLC) is widely used to determine this compound concentrations in various biological matrices, including plasma and urine. [, , ] More sensitive and specific techniques like HPLC coupled with mass spectrometry (HPLC-MS) are also employed, particularly for pharmacokinetic studies. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.